molecular formula C7H4F3NO2 B2387476 2-(Difluoromethyl)-3-fluoroisonicotinic acid CAS No. 1379375-22-0

2-(Difluoromethyl)-3-fluoroisonicotinic acid

Cat. No.: B2387476
CAS No.: 1379375-22-0
M. Wt: 191.109
InChI Key: VLJWMPUMFULRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “2-(Difluoromethyl)-3-fluoroisonicotinic acid” belong to a class of organic compounds known as halogenated carboxylic acids . These are carboxylic acids in which the carbon atom of the carboxyl group is also bonded to one or more halogen atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . The exact structure would depend on the positions of the halogen and carboxyl groups within the molecule .


Chemical Reactions Analysis

Halogenated carboxylic acids can undergo various chemical reactions, including decarboxylation and reactions with nucleophiles . The specific reactions would depend on the exact structure of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its molecular structure . Halogenated carboxylic acids, for example, are typically polar and may form hydrogen bonds .

Scientific Research Applications

Fluorination in Organic Molecules

Fluorine atoms and fluorinated moieties, similar to those in 2-(Difluoromethyl)-3-fluoroisonicotinic acid, play a crucial role in life science and materials science applications. The incorporation of difluoromethyl and monofluoromethyl groups in organic molecules leads to the development of various pharmaceuticals and agrochemicals. Selective difluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reactions, are used for synthesizing CF2H- and CH2F-containing compounds, proving vital in synthetic design (Hu, Zhang, & Wang, 2009).

Photoredox Catalysis

In the field of synthetic organic chemistry, particularly for pharmaceuticals and agrochemicals, difluoromethyl (CF2H) groups are significant. Photoredox catalysis, using visible-light-induced single-electron-transfer processes, has been emerging as a valuable tool for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions, such as irradiation with visible light (Koike & Akita, 2016).

Continuous Flow Difluoromethylation

Continuous flow difluoromethylation protocols, like the one for Cα-difluoromethylation of protected α-amino acids, demonstrate an atom-efficient synthesis of active pharmaceutical ingredients such as eflornithine. This approach utilizes fluoroform as a reagent, showcasing the importance of difluoromethyl groups in drug development (Köckinger et al., 2018).

Palladium-Catalysed Difluoromethylation

Palladium-catalyzed methods allow for the direct coupling of chlorodifluoromethane with arylboronic acids and esters, resulting in difluoromethylated arenes. This approach is significant for modifying pharmaceuticals and biologically active compounds. It involves a palladium difluorocarbene intermediate, indicating the expanding scope of metal-difluorocarbene complex catalyzed reactions (Feng et al., 2017).

Gas Adsorption Properties

The fluorination of organic frameworks, like those using 3-fluoroisonicotinic acid, affects gas uptake properties. Research on metal-organic frameworks (MOFs) designed with fluorinated analogues like FINA and isonicotinic acid (INA) demonstrated an analysis of the effect of fluorine atoms on gas adsorption, crucial in understanding the properties of these MOFs (Pachfule et al., 2012).

Anodic Fluorination

Anodic fluorination techniques, such as the monofluorination of ethyl isonicotinate, provide insights into the direct fluorination processes, essential for developing fluorinated products in various applications (Konno, Shimojo, & Fuchigami, 1998).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many halogenated compounds are considered hazardous due to their reactivity and potential for bioaccumulation .

Future Directions

The future research directions for a compound would depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development .

Properties

IUPAC Name

2-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-4-3(7(12)13)1-2-11-5(4)6(9)10/h1-2,6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJWMPUMFULRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(difluoromethyl)-3-fluoroisonicotinate (0.44 g, 2.1 mmol, from Step 4) in tetrahydrofuran (10 mL) was added a solution of lithium hydroxide monohydrate (0.45 g, 11 mmol) in water (10 mL). The reaction was stirred for 2 hours. The reaction mixture was acidified by the addition of a solution of citric acid. The product was extracted with three portions of DCM. The combined extracts were dried over sodium sulfate, decanted and concentrated to afford product, which was used without further purification in Step 6. H NMR (300 MHz, CD3OD): δ 8.57 (d, 1H), 7.99 (dd, 1H), 6.96 (t, 1H).
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.